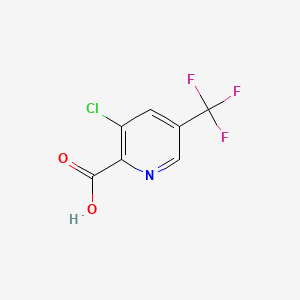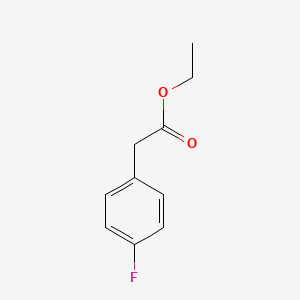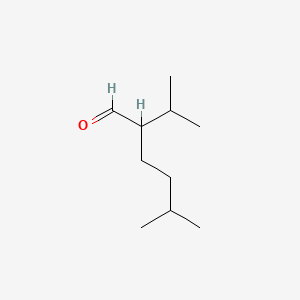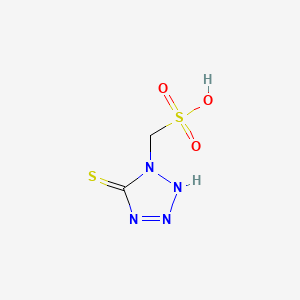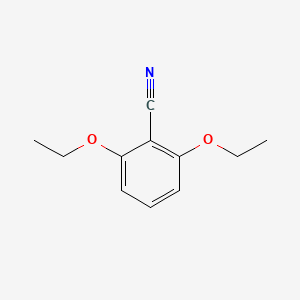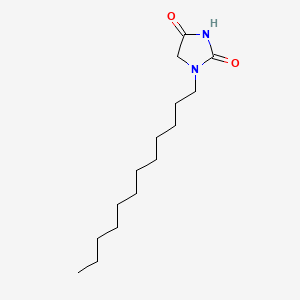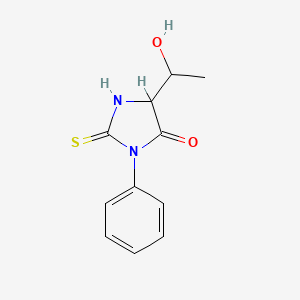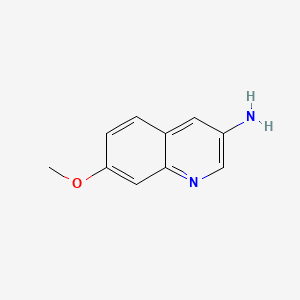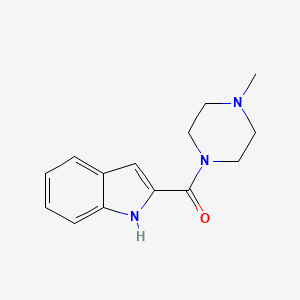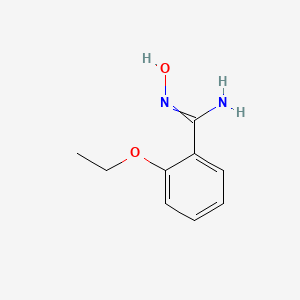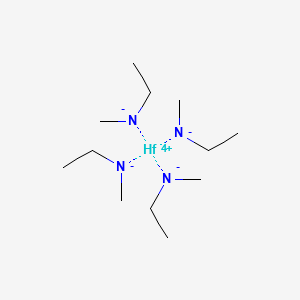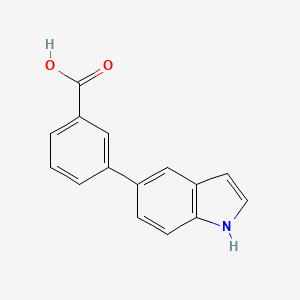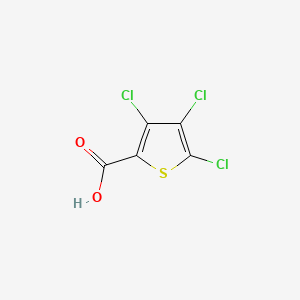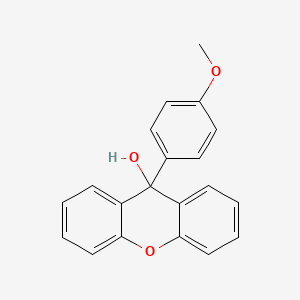
9-(4-Methoxyphenyl)xanthen-9-ol
Descripción general
Descripción
“9-(4-Methoxyphenyl)xanthen-9-ol” is a chemical compound with the molecular formula C20H16O3 . It is a solid at 20°C . The compound is also known by other names such as “9-(4-Methoxyphenyl) xanthen-9-ol”, “9-(p-Anisyl) xanthen-9-ol”, and "9-Hydroxy-9-(4-methoxyphenyl) xanthene" .
Synthesis Analysis
The synthesis of “9-(4-Methoxyphenyl)xanthen-9-ol” has been studied in the context of xanthenol clathrates . These are structures where the xanthenol host, in this case, “9-(4-Methoxyphenyl)xanthen-9-ol”, forms inclusion compounds with a variety of aromatic guests .
Molecular Structure Analysis
The molecular structure of “9-(4-Methoxyphenyl)xanthen-9-ol” has been elucidated in the context of inclusion compounds . The structures are isostructural with respect to the host and display consistent (Host)–OH⋯O– (Host) hydrogen bonding .
Physical And Chemical Properties Analysis
“9-(4-Methoxyphenyl)xanthen-9-ol” is a white to light yellow powder or crystal . The compound has a melting point range of 122.0 to 127.0 °C .
Aplicaciones Científicas De Investigación
1. Inclusion Compounds with Morpholine
- Application Summary: The compound “9-(4-Methoxyphenyl)xanthen-9-ol” (referred to as H1) forms inclusion compounds with morpholine (MORPH). These compounds are of interest in crystal engineering for the inclusion of volatile organic guests .
- Methods and Procedures: The H1·½MORPH structure was crystallized in the monoclinic space group P 2 1 / c with Z = 4. The unit cell dimensions were determined as: a = 8.9358 (6) Å, b = 15.0970 (10) Å, c = 13.1591 (9) Å, β = 101.253 (2)° and V = 1741.1 (2) Å 3 .
- Results and Outcomes: The final R indices obtained for this structure was [I > 2σ (I)] R 1 = 0.0389 (wR 2 = 0.1040) . The compounds obtained from grinding experiments were analyzed using powder X-ray diffraction .
2. Clathrates with Aromatic Guests
- Application Summary: The compound “9-(4-Methoxyphenyl)xanthen-9-ol” forms clathrates with a variety of aromatic guests .
- Methods and Procedures: The structures of the inclusion compounds H·½G, where H is “9-(4-Methoxyphenyl)xanthen-9-ol” and G is benzene, o-, m- and p-xylene, were elucidated .
- Results and Outcomes: The structures are isostructural with respect to the host and display consistent (Host)–OH⋯O– (Host) hydrogen bonding . The thermal stabilities, guest exchange and kinetics of desolvation of these structures were also studied .
Safety And Hazards
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)xanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACEJZTEMQQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392487 | |
| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Methoxyphenyl)xanthen-9-ol | |
CAS RN |
94465-25-5 | |
| Record name | 9-(4-Methoxyphenyl)xanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



